N-(4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide N-(4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
Brand Name: Vulcanchem
CAS No.: 93065-53-3
VCID: VC0361532
InChI: InChI=1S/C17H14BrN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23)
SMILES: CCC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O
Molecular Formula: C17H14BrN3O2
Molecular Weight: 372.2g/mol

N-(4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide

CAS No.: 93065-53-3

Main Products

VCID: VC0361532

Molecular Formula: C17H14BrN3O2

Molecular Weight: 372.2g/mol

N-(4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide - 93065-53-3

CAS No. 93065-53-3
Product Name N-(4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
Molecular Formula C17H14BrN3O2
Molecular Weight 372.2g/mol
IUPAC Name N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide
Standard InChI InChI=1S/C17H14BrN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23)
Standard InChIKey JKLJAXKSIPGWHY-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O
Canonical SMILES CCC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O
PubChem Compound 7187718
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator